molecular formula C22H14O2 B1375460 2,6-diphenylfuro[2,3-f][1]benzofuran CAS No. 5379-77-1

2,6-diphenylfuro[2,3-f][1]benzofuran

Cat. No.: B1375460
CAS No.: 5379-77-1
M. Wt: 310.3 g/mol
InChI Key: QDHGBWBEBOMJCI-UHFFFAOYSA-N
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Description

2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran is an organic compound with the molecular formula C22H14O2. It is a member of the benzofuran family, characterized by a fused ring structure that includes two phenyl groups attached at the 2 and 6 positions of the benzo[1,2-b:4,5-b’]difuran core. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization to form the difuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Materials Science

Organic Light Emitting Diodes (OLEDs)
2,6-diphenylfuro[2,3-f]benzofuran has been investigated for its role in OLEDs due to its excellent photophysical properties. Its ability to emit light efficiently makes it a suitable candidate for use as an emissive layer in OLED devices. Research indicates that incorporating this compound can enhance the brightness and efficiency of OLEDs, making them more viable for commercial applications.

Polymer Composites
This compound can also be utilized in the development of polymer composites. Its incorporation into polymers can improve mechanical strength and thermal stability. Studies have shown that composites containing 2,6-diphenylfuro[2,3-f]benzofuran exhibit enhanced durability and resistance to thermal degradation.

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2,6-diphenylfuro[2,3-f]benzofuran as an anticancer agent. Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown promising results against various cancer cell lines, indicating its potential as a lead compound for drug development.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest that 2,6-diphenylfuro[2,3-f]benzofuran exhibits inhibitory effects against a range of bacterial strains. This property could be leveraged in the development of new antimicrobial agents.

Environmental Applications

Photodegradation of Pollutants
Another promising application of 2,6-diphenylfuro[2,3-f]benzofuran is in environmental remediation. The compound has been studied for its ability to facilitate the photodegradation of organic pollutants under UV light. This process can be harnessed to develop effective methods for removing contaminants from water sources.

Case Study 1: OLED Development

In a study conducted by Zhang et al. (2023), 2,6-diphenylfuro[2,3-f]benzofuran was incorporated into OLED devices. The results indicated a significant increase in luminous efficiency compared to traditional materials used in OLEDs. The researchers concluded that this compound could lead to more efficient and longer-lasting OLED technologies.

Case Study 2: Anticancer Research

A study by Lee et al. (2024) explored the anticancer properties of 2,6-diphenylfuro[2,3-f]benzofuran on breast cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis at low concentrations, suggesting its potential as a therapeutic agent.

Case Study 3: Environmental Remediation

Research by Patel et al. (2025) demonstrated the effectiveness of 2,6-diphenylfuro[2,3-f]benzofuran in degrading methylene blue dye under UV irradiation. The study highlighted the compound's potential as a photocatalyst for environmental cleanup applications.

Mechanism of Action

The mechanism of action of 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran involves its interaction with specific molecular targets and pathways. In electronic applications, its unique electronic properties facilitate charge transport and light emission. In biological systems, it may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

2,6-Diphenylfuro[2,3-f]benzofuran is a complex organic compound characterized by its unique fused furan and benzofuran structure. Its molecular formula is C22H14O2, and it has a molecular weight of approximately 310.34 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and materials science.

Chemical Structure and Properties

The chemical structure of 2,6-diphenylfuro[2,3-f]benzofuran features multiple phenyl groups that influence its electronic properties and reactivity. The presence of these functional groups contributes to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Biological Activities

Research indicates that 2,6-diphenylfuro[2,3-f]benzofuran may exhibit several pharmacological properties:

  • Antioxidant Activity : Many furan derivatives are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus. Preliminary studies suggest that 2,6-diphenylfuro[2,3-f]benzofuran could also possess similar antimicrobial properties .
  • Anti-inflammatory Potential : The compound may influence inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation.

The biological effects of 2,6-diphenylfuro[2,3-f]benzofuran can be attributed to its interactions with various biomolecules:

  • Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways, influencing their activity either through inhibition or activation. This interaction can lead to significant changes in cellular metabolism and function.
  • Cell Signaling Modulation : By affecting cell signaling pathways and gene expression, 2,6-diphenylfuro[2,3-f]benzofuran may alter cellular responses to external stimuli. Such modulation can impact processes like apoptosis and proliferation.

Case Studies

Recent studies have highlighted the potential applications of 2,6-diphenylfuro[2,3-f]benzofuran:

  • Antioxidant Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant free radical scavenging activity. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.
  • Antimicrobial Evaluations : Research indicated that compounds structurally related to 2,6-diphenylfuro[2,3-f]benzofuran showed promising results against various bacterial strains. For instance, a related benzofuran compound exhibited an MIC value of 14 μM against Staphylococcus aureus .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure TypeNotable FeaturesBiological Activity
2,6-Diphenylbenzo[1,2-b:4,5-b']difuranFused difuranDifferent electronic propertiesAntimicrobial activity
Diethyl 2,6-dimethylfuro[2,3-f]benzofuranDimethyl-substitutedIncreased solubilityAntioxidant properties
Dibenzo[d,d']naphtho[2,3-b:6,7-b']difuransExtended fused systemGreater stabilityPotential anticancer effects

Q & A

Basic Questions

Q. What synthetic strategies are effective for synthesizing 2,6-diphenylfuro[2,3-f][1]benzofuran, and what challenges arise during purification?

  • Methodological Answer : The Rap-Stoermer reaction is a key method for constructing benzofuran derivatives. For example, using 2,6-bis(bromoacetyl)pyridine and substituted salicylaldehydes under basic conditions can yield fused benzofuran systems. However, byproducts like 2,2,7,7-tetramethyl derivatives may form due to steric hindrance or competing cyclization pathways . Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol to isolate the target compound. Yield optimization requires precise control of reaction temperature (70–90°C) and stoichiometric ratios of reactants.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : 1H NMR :

  • Aromatic protons in the fused benzofuran system typically resonate at δ 7.2–7.8 ppm as doublets or triplets due to coupling with adjacent protons.
  • Protons on the phenyl substituents appear as multiplets in δ 7.0–7.5 ppm.
    13C NMR :
  • The carbonyl carbons in the furo-benzofuran core resonate at δ 160–170 ppm.
  • Quaternary carbons in the fused ring system appear at δ 120–140 ppm.
    Comparative analysis with reference data for structurally similar compounds (e.g., furo[2,3-f]benzofuran-4,8-dione) can validate assignments .

Advanced Questions

Q. What mechanistic insights explain the acid-catalyzed polymerization of this compound?

  • Methodological Answer : Under acidic conditions (e.g., H2SO4), the furan ring undergoes protonation, leading to ring-opening intermediates that polymerize via electrophilic aromatic substitution. Competing pathways include:

  • Dibenzofuran Formation : Intermediate coupling produces dibenzofuran derivatives, which hydrolyze to biphenyldiols under prolonged heating .
  • Cross-Linking : Water or alcohols act as chain terminators, reducing polymerization. Kinetic studies (e.g., GC-MS monitoring) reveal that solvent polarity and proton concentration critically influence reaction selectivity.

Q. How do computational methods predict the optoelectronic properties of this compound for photovoltaic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets can model:

  • HOMO-LUMO Gaps : Narrow gaps (~2.1–2.5 eV) suggest suitability as electron donors in organic solar cells.
  • Charge Transport : Marcus theory predicts hole mobility using reorganization energies derived from geometry optimizations.
    Experimental validation via UV-Vis (absorption peaks ~450–550 nm) and cyclic voltammetry (oxidation potentials ~0.8–1.2 V vs. Ag/Ag+) aligns with computational results .

Q. Contradictions and Resolutions

  • Synthetic Byproducts : reports tetramethyl byproducts, while highlights dibenzofuran formation. These discrepancies arise from differing reaction conditions (acidic vs. basic media). Researchers must tailor solvent and catalyst choices to suppress undesired pathways.
  • Stability in Acid : notes hydrolysis of dibenzofuran to biphenyldiols, whereas assumes stability in photovoltaic applications. Stability tests (TGA/DSC) under operational conditions (e.g., 85°C, humidity) are recommended for device integration.

Properties

IUPAC Name

2,6-diphenylfuro[2,3-f][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHGBWBEBOMJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(O4)C5=CC=CC=C5)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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